![molecular formula C17H12ClNOS3 B4837275 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4837275.png)
3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as CMET, is a novel compound that has been attracting attention in the scientific community due to its potential applications in various fields. The compound is a thiazolidinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer progression and inflammation. 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one also inhibits the activity of STAT3, a transcription factor that regulates the expression of genes involved in cancer progression.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one also exhibits antioxidant properties, which can protect cells from oxidative stress and DNA damage. In cancer cells, 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one induces apoptosis and inhibits cell proliferation, which can lead to the death of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is its broad spectrum of biological activities, which make it a promising candidate for the treatment of various diseases. 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can limit its bioavailability and efficacy in vivo. 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one also exhibits cytotoxicity at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. One direction is to improve the solubility and bioavailability of 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, which can enhance its efficacy in vivo. Another direction is to explore the potential of 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one as a natural alternative to synthetic fungicides in agriculture. Additionally, the use of 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one as a building block for the synthesis of novel materials can lead to the development of new materials with unique properties. Finally, the development of 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one-based drug delivery systems can enhance the targeted delivery of drugs to specific tissues and cells.
Scientific Research Applications
3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one also exhibits anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
In agriculture, 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit antifungal activity against various plant pathogens, such as Fusarium oxysporum and Rhizoctonia solani. 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can be used as a natural alternative to synthetic fungicides, which can have negative environmental impacts.
In materials science, 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks. 3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exhibits a unique molecular structure that can be tailored to form various supramolecular architectures.
properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS3/c1-22-14-8-2-11(3-9-14)10-15-16(20)19(17(21)23-15)13-6-4-12(18)5-7-13/h2-10H,1H3/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAALJFMTWBYNOW-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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